Benzofuro[2,3-b]pyridine
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Overview
Description
Benzofuro[2,3-b]pyridine is a heterocyclic compound that consists of a benzene ring fused to a furo[2,3-b]pyridine moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuro[2,3-b]pyridine can be synthesized through various methods. One efficient method involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[2,3-b]pyridines, which can be aromatized to benzofuro[2,3-b]pyridines in the presence of DBU . Another approach involves the tandem cyclization of methyl 2-(chloromethyl)-3-furoates with salicylonitriles in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Benzofuro[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with this compound under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction may produce this compound-2-ol.
Scientific Research Applications
Benzofuro[2,3-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
Benzofuro[2,3-b]pyridine can be compared with other similar compounds, such as benzofuro[3,2-b]pyridine and benzofuro[3,2-c]pyridine. These compounds share a similar core structure but differ in the position of the fused rings. This compound is unique due to its specific fusion pattern, which influences its biological activity and chemical reactivity .
Comparison with Similar Compounds
- Benzofuro[3,2-b]pyridine
- Benzofuro[3,2-c]pyridine
- Benzofuro[2,3-c]pyridine
Properties
IUPAC Name |
[1]benzofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQJCZJRDOPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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